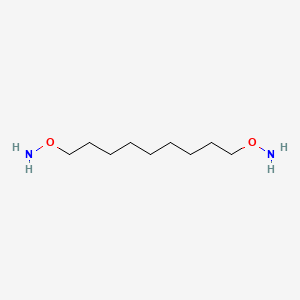

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

描述

Contextualization within the Chemistry of Bis(hydroxylamine) Compounds

Bis(hydroxylamine) compounds are a class of molecules that have garnered interest for their coordination chemistry and reactivity. acs.orgnih.gov The presence of two hydroxylamine (B1172632) moieties allows these compounds to act as chelating ligands, binding to metal centers through both nitrogen and oxygen atoms. The coordination chemistry of metal complexes with hydroxylamine and its functionalized variants, however, remains a developing field of study. acs.orgnih.gov The stability of such complexes can be influenced by the nature of the spacer connecting the two hydroxylamine groups.

Significance of Hydroxylamine Functional Groups in Organic Synthesis and Ligand Design

The hydroxylamine functional group is a versatile tool in organic synthesis. It is widely used in the preparation of oximes from aldehydes and ketones. atamanchemicals.combritannica.comquora.com This reaction is crucial in various industrial processes, including the synthesis of caprolactam, the precursor to Nylon-6. britannica.comwikipedia.org Hydroxylamine and its derivatives also serve as powerful reducing agents in numerous organic and inorganic reactions. atamanchemicals.comchemeurope.com

In the realm of ligand design, hydroxylamines are valuable due to their ability to coordinate with transition metals. springernature.com Although less common than amines, hydroxylamines can form stable complexes with a variety of metal ions. acs.orgnih.gov The design of ligands incorporating hydroxylamine groups is an active area of research, with applications in catalysis and materials science. springernature.com

Role of Long-Chain Aliphatic Spacers in Bifunctional Molecules

Long-chain aliphatic spacers, such as the nonane-1,9-diyl group in the title compound, play a critical role in the functionality of bifunctional molecules. researchgate.net These flexible linkers can influence the spatial orientation of the terminal functional groups, which in turn affects their ability to interact with other molecules or surfaces. bldpharm.com The length and flexibility of the spacer are crucial parameters in the design of molecules for applications such as chemical inducers of dimerization and proteolysis targeting chimeras (PROTACs). researchgate.netnih.gov

In the context of coordination polymers and metal-organic frameworks (MOFs), long aliphatic linkers can lead to unique structural properties and functionalities, including conformational flexibility and "breathing" behaviors in the resulting frameworks. nih.govmdpi.com While a nonane-1,9-diyl spacer has been utilized in the synthesis of Schiff base ligands, its incorporation into bis(hydroxylamine) structures is less common. researchgate.netresearchgate.net

Current State of Research on O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

Specific academic research focusing exclusively on O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is limited in publicly available literature. However, the properties and reactivity of this compound can be inferred from studies on analogous molecules. The presence of the two hydroxylamine groups suggests it would be a potent reducing agent and a precursor for the synthesis of bis-oximes.

To illustrate the potential characteristics of such a compound, the following table presents hypothetical data based on the known properties of similar long-chain bifunctional molecules.

| Property | Hypothetical Value/Characteristic | Significance |

| Molecular Formula | C9H22N2O2 | Basic structural information. |

| Molecular Weight | 190.28 g/mol | Important for stoichiometric calculations. |

| Physical State | Likely a solid at room temperature | Based on similar long-chain diamines. |

| Solubility | Expected to be soluble in polar organic solvents | Due to the polar hydroxylamine groups. |

| Reactivity | Acts as a bifunctional nucleophile and reducing agent | Can react with two equivalents of an electrophile. |

Identification of Key Research Questions and Opportunities

The scarcity of dedicated research on O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) presents several opportunities for future investigation. Key research questions include:

Synthesis and Characterization: Developing an efficient and scalable synthesis for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) and fully characterizing its spectroscopic and physical properties would be a foundational step.

Coordination Chemistry: Investigating the coordination behavior of this compound with various transition metals could lead to the discovery of novel complexes with interesting catalytic or material properties. The flexible nonane (B91170) spacer may allow for the formation of unique polymeric or macrocyclic structures.

Polymer Chemistry: The bifunctional nature of this molecule makes it a potential monomer for the synthesis of novel polyamides or other polymers. The incorporation of the N-O bond into a polymer backbone could impart unique degradation or responsive properties.

Organic Synthesis: Exploring the use of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) as a building block in the synthesis of more complex molecules, such as macrocycles or cryptands, could open new avenues in supramolecular chemistry.

Structure

3D Structure

属性

IUPAC Name |

O-(9-aminooxynonyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2O2/c10-12-8-6-4-2-1-3-5-7-9-13-11/h1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFADEVUEQECSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCON)CCCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for O,o Nonane 1,9 Diyl Bis Hydroxylamine and Its Precursors

Synthesis of the Nonane-1,9-diyl Scaffold

The nonane-1,9-diyl scaffold is the central component of the target molecule. Its synthesis typically starts from 1,9-nonanediol (B147092) or its precursors, such as nonanedioic acid.

1,9-Nonanediol, also known as nonamethylene glycol, is a key intermediate in the synthesis of the nonane-1,9-diyl scaffold. wikipedia.org It is a colorless solid with the chemical formula HO(CH₂)₉OH. wikipedia.org

Several conventional chemical methods exist for the synthesis of 1,9-nonanediol. One industrial method involves the ozonolysis of oleic acid. atamanchemicals.com Another approach is the hydroformylation of oct-2,7-renin-1-ol, which theoretically can produce 1,9-nonanediol. google.com Additionally, it can be synthesized by the isomerization of allyl alcohol or by the reaction of methyl oleate (B1233923) with triethylsilyl hydrotrioxide and lithium aluminum hydride. wikipedia.org These methods provide reliable routes to 1,9-nonanediol, which can then be functionalized for subsequent reactions. wikipedia.orgrsc.org

Table 1: Conventional Synthesis Methods for 1,9-Nonanediol

| Starting Material | Key Reagents/Process | Reference |

|---|---|---|

| Oleic Acid | Ozonolysis | atamanchemicals.com |

| Oct-2,7-renin-1-ol | Hydroformylation | google.com |

| Allyl Alcohol | Isomerization | wikipedia.org |

| Methyl Oleate | Triethylsilyl hydrotrioxide, Lithium aluminum hydride | wikipedia.org |

In recent years, enzymatic and biocatalytic methods have emerged as sustainable alternatives for the production of long-chain dicarboxylic acids, such as nonanedioic acid (azelaic acid), which serve as precursors to 1,9-nonanediol. mdpi.comnih.govfraunhofer.de These methods often utilize renewable feedstocks and operate under milder reaction conditions. fraunhofer.de

One notable biocatalytic route involves the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid using recombinant Corynebacterium glutamicum. mdpi.comnih.gov This engineered microorganism expresses alcohol/aldehyde dehydrogenases that convert 9-hydroxynonanoic acid, derived from oleic acid, into 1,9-nonanedioic acid. mdpi.comnih.gov Another approach uses engineered Escherichia coli consortia to oxidize cycloalkanes or cycloalkanols to dicarboxylic acids. doaj.org Furthermore, yeasts of the genus Candida are capable of converting alkanes or fatty acids into long-chain dicarboxylic acids through ω-oxidation. nih.govfraunhofer.de

Carboxylic acid reductases (CARs) are another class of enzymes that show promise in the synthesis of diols from dicarboxylic acids. researchgate.netacs.orgresearchgate.net These enzymes can catalyze the reduction of a broad range of carboxylic acids to their corresponding aldehydes, which can then be further reduced to alcohols by endogenous aldehyde reductases. researchgate.netacs.orgresearchgate.net

Table 2: Biocatalytic Approaches to Long-Chain Dicarboxylic Acids

| Precursor | Biocatalyst/Enzyme System | Product | Reference |

|---|---|---|---|

| Oleic Acid | Recombinant Corynebacterium glutamicum | 1,9-Nonanedioic Acid | mdpi.comnih.gov |

| Cycloalkanes/Cycloalkanols | Engineered Escherichia coli consortia | Dicarboxylic Acids | doaj.org |

| Alkanes/Fatty Acids | Candida yeast (ω-oxidation) | Long-Chain Dicarboxylic Acids | nih.govfraunhofer.de |

| Dicarboxylic Acids | Carboxylic Acid Reductases (CARs) | Diols | researchgate.netacs.orgresearchgate.net |

Once 1,9-nonanediol is obtained, its terminal hydroxyl groups must be converted into good leaving groups to facilitate the subsequent nucleophilic substitution by hydroxylamine (B1172632). A common strategy is the conversion of the diol to a dihalide, such as 1,9-dibromononane (B1346018). chemicalbook.com This can be achieved by treating 1,9-nonanediol with a brominating agent. For instance, a reaction with carbon tetrabromide and sodium bromide in the presence of a copper catalyst can yield 1,9-dibromononane. chemicalbook.com

Another approach involves the conversion of the hydroxyl groups to sulfonate esters, such as mesylates or tosylates. These are excellent leaving groups for nucleophilic substitution reactions. organic-chemistry.orggoogle.comorganic-chemistry.org

Strategies for Forming O,O'-Bis(hydroxylamine) Linkages

The formation of the O,O'-bis(hydroxylamine) linkage is the final and crucial step in the synthesis of the target compound. This can be accomplished through several methods, primarily involving the reaction of a suitably functionalized nonane-1,9-diyl scaffold with hydroxylamine or a protected form thereof.

Direct alkylation of hydroxylamine with a dihaloalkane like 1,9-dibromononane is a straightforward approach. organic-chemistry.org However, hydroxylamine is an ambident nucleophile, meaning it can react through either its nitrogen or oxygen atom. organic-chemistry.org To favor O-alkylation, the reaction conditions need to be carefully controlled. The use of a strong base can deprotonate the hydroxyl group of hydroxylamine, increasing its nucleophilicity and promoting O-alkylation. wikipedia.org

To circumvent the issue of N- versus O-alkylation, protected hydroxylamine derivatives are often used. organic-chemistry.orgorganic-chemistry.org For example, N-hydroxyphthalimide can be alkylated with a dihalide, followed by hydrazinolysis to release the desired O,O'-dialkyl-bis(hydroxylamine). google.com Similarly, tert-butyl N-hydroxycarbamate can be O-alkylated with alkyl methanesulfonates, followed by acidic deprotection. organic-chemistry.org

An alternative strategy involves the reduction of dinitro or dioxime precursors. The corresponding 1,9-dinitrononane can be synthesized and subsequently reduced to the bis(hydroxylamine). The reduction of nitro compounds can proceed through nitroso and hydroxylamine intermediates. thieme-connect.degoogle.com Careful selection of the reducing agent and reaction conditions is necessary to stop the reduction at the hydroxylamine stage and prevent further reduction to the corresponding diamine. mdpi.comgoogle.com

Similarly, a 1,9-nonanedialdehyde can be converted to the corresponding dioxime. The reduction of oximes is a well-established method for the synthesis of hydroxylamines. mdpi.comnih.gov Various reducing agents, including complex metal hydrides, can be employed for this transformation. mdpi.com Catalytic hydrogenation of oximes can also yield hydroxylamines. mdpi.comnih.gov

Nucleophilic Substitution Reactions in O-Functionalized Hydroxylamines

The primary route for synthesizing O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) involves a double nucleophilic substitution reaction. This method hinges on the reaction between a bifunctional electrophile, specifically 1,9-dibromononane, and a protected hydroxylamine derivative acting as the nucleophile. wikipedia.orgchemicalbook.com In this context, the oxygen atom of the hydroxylamine derivative attacks the electron-deficient carbon atoms attached to the bromine atoms, displacing the bromide leaving groups.

A common and effective nucleophile for this transformation is the phthalimide-protected version of hydroxylamine, N-hydroxyphthalimide. The reaction proceeds via an SN2 mechanism, where N-hydroxyphthalimide, typically activated by a non-nucleophilic base, attacks the primary alkyl halide. The use of a 1,9-dihaloalkane precursor like 1,9-dibromononane allows for a symmetrical reaction at both ends of the nonane (B91170) chain, leading to the formation of the protected bis-hydroxylamine intermediate. beilstein-journals.org

The general reaction can be summarized as follows:

2 PhthN-O-K+ + Br-(CH2)9-Br → PhthN-O-(CH2)9-O-NPhth + 2 KBr

The efficiency of this reaction is influenced by factors such as the choice of solvent, temperature, and the nature of the base used to deprotonate the N-hydroxyphthalimide. Polar aprotic solvents are often employed to facilitate the dissolution of the reactants and promote the SN2 pathway.

Protecting Group Chemistry in Bis-Hydroxylamine Synthesis

The synthesis of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is critically dependent on the use of protecting groups. organic-chemistry.org Hydroxylamine itself is an ambident nucleophile, meaning reactions can occur at either the nitrogen or the oxygen atom. To ensure exclusive O-alkylation and prevent undesired N-alkylation or overalkylation, the nitrogen atom must be temporarily masked with a suitable protecting group. rsc.org

Cleavage Strategies for Protecting Groups

The final step in the synthesis is the deprotection of the intermediate to unveil the two hydroxylamine functionalities. The method of cleavage must be carefully chosen to be compatible with the newly formed N-O bonds, which can be labile under certain conditions. nih.govacs.org

For the phthaloyl group, the standard and most effective method of cleavage is hydrazinolysis. The protected intermediate, O,O'-(Nonane-1,9-diyl)bis(N-phthalimide), is treated with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) in a protic solvent such as ethanol. The hydrazine attacks the carbonyl centers of the phthalimide (B116566) rings, leading to the formation of a stable six-membered phthalhydrazide (B32825) ring and the release of the free O,O'-(Nonane-1,9-diyl)bis(hydroxylamine).

The deprotection reaction is typically clean and high-yielding. The phthalhydrazide byproduct is often insoluble in the reaction medium and can be easily removed by filtration.

Table 2: Cleavage Strategies for Common O-Protecting Groups

| Protecting Group | Cleavage Reagent(s) | Byproducts |

| Phthaloyl (Phth) | Hydrazine (N₂H₄) in Ethanol | Phthalhydrazide |

| Boc | Strong Acid (e.g., TFA, HCl) | Isobutylene, CO₂ |

| TBDMS | Fluoride Source (e.g., TBAF, HF) | TBDMS-F, Silylanol |

Purification and Spectroscopic Characterization of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

After synthesis and deprotection, the crude product requires purification to remove any unreacted starting materials, byproducts like phthalhydrazide, and residual solvents. Standard laboratory techniques such as column chromatography on silica (B1680970) gel are typically employed. A polar eluent system, often a mixture of dichloromethane (B109758) and methanol, is used to isolate the polar bis-hydroxylamine product.

Once purified, the structural identity and purity of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) are confirmed using spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. A triplet around 3.6-4.0 ppm would be characteristic of the two methylene (B1212753) groups (-CH₂-) directly attached to the oxygen atoms (O-CH₂). The protons of the other seven methylene groups in the nonane backbone would appear as a series of multiplets in the upfield region (typically 1.2-1.6 ppm). A broad, exchangeable singlet corresponding to the four protons of the two -NH₂ groups would also be present.

¹³C NMR: The carbon NMR spectrum would show a signal for the O-CH₂ carbons at approximately 70-80 ppm. The remaining carbons of the nonane chain would resonate at higher field strengths (20-35 ppm).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Broad bands in the region of 3100-3400 cm⁻¹ would indicate N-H stretching of the primary amine groups. C-H stretching vibrations for the alkyl chain would appear just below 3000 cm⁻¹. A C-O stretching band would be expected around 1050-1150 cm⁻¹.

Table 3: Predicted Spectroscopic Data for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | O-CH₂ -R | ~3.6 - 4.0 ppm (triplet) |

| R-CH₂ -R | ~1.2 - 1.6 ppm (multiplets) | |

| O-NH₂ | Variable, broad singlet | |

| ¹³C NMR | C H₂-O | ~70 - 80 ppm |

| R-C H₂-R | ~20 - 35 ppm | |

| IR | N-H Stretch | 3100 - 3400 cm⁻¹ (broad) |

| C-H Stretch | 2850 - 2960 cm⁻¹ | |

| C-O Stretch | 1050 - 1150 cm⁻¹ |

Chemical Reactivity and Transformations of O,o Nonane 1,9 Diyl Bis Hydroxylamine

Reactions Involving the Hydroxylamine (B1172632) Moieties

The two hydroxylamine groups at the termini of the nonane (B91170) chain are the primary sites of reactivity. These groups can undergo a range of reactions, including condensation with carbonyl compounds, oxidation, reduction, acylation, and sulfonylation.

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding bis-oximes. This reaction is a cornerstone of hydroxylamine chemistry and proceeds through a nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. The reaction is typically catalyzed by an acid or a base. The formation of oximes is a versatile method for the protection of carbonyl groups or for the synthesis of more complex nitrogen-containing compounds.

The general reaction can be represented as follows:

H₂N-O-(CH₂)₉-O-NH₂ + 2 R-C(=O)-R' → R-C(=N-O-(CH₂)₉-O-N=)C-R' + 2 H₂O

Where R and R' can be hydrogen, alkyl, or aryl groups.

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Product | Reaction Conditions |

| Formaldehyde | O,O'-(Nonane-1,9-diyl)bis(formaldoxime) | Mildly acidic (pH 4-5) |

| Acetone | O,O'-(Nonane-1,9-diyl)bis(acetonoxime) | Mildly acidic (pH 4-5) |

| Benzaldehyde | O,O'-(Nonane-1,9-diyl)bis(benzaldoxime) | Mildly acidic (pH 4-5) |

These bis-oxime derivatives are valuable intermediates in the synthesis of polymers, coordination complexes, and various bioactive molecules.

The hydroxylamine moieties of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) are susceptible to oxidation, yielding a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of nitroso compounds, while stronger oxidants can result in the formation of nitro compounds. A notable transformation is the oxidation to the corresponding dinitrosoalkane. For instance, the oxidation of a platinum-bound bis(hydroxylamine) has been shown to yield a dinitrosoalkane species. nih.gov

A potential oxidative transformation is:

H₂N-O-(CH₂)₉-O-NH₂ + [O] → O=N-(CH₂)₉-N=O

Table 2: Potential Oxidative Transformations

| Oxidizing Agent | Potential Product |

| Mild Oxidants (e.g., I₂, H₂O₂) | 1,9-Dinitrosononane |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | 1,9-Dinitrononane |

The resulting dinitroso and dinitro compounds have applications in various fields, including as cross-linking agents and energetic materials.

The hydroxylamine groups can be reduced to the corresponding primary amines. This transformation is typically achieved using reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides (e.g., LiAlH₄). The reduction of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) would yield 1,9-diaminononane, a valuable diamine monomer used in the synthesis of polyamides and polyurethanes.

The general reduction reaction is as follows:

H₂N-O-(CH₂)₉-O-NH₂ + [H] → H₂N-(CH₂)₉-NH₂ + 2 H₂O

Table 3: Reductive Transformation to Diamine

| Reducing Agent | Product |

| H₂/Pd-C | 1,9-Diaminononane |

| LiAlH₄ | 1,9-Diaminononane |

| NaBH₄ | 1,9-Diaminononane |

This reaction provides a synthetic route to long-chain diamines from the corresponding bis(hydroxylamine).

The nitrogen and oxygen atoms of the hydroxylamine groups are nucleophilic and can react with acylating and sulfonylating agents, such as acyl chlorides, acid anhydrides, and sulfonyl chlorides. Acylation can occur on either the nitrogen or the oxygen atom, leading to N-acyl or O-acyl products, respectively. The selectivity of the reaction can often be controlled by the reaction conditions. Similarly, sulfonylation can yield N-sulfonyl or O-sulfonyl derivatives.

For example, reaction with an acyl chloride (RCOCl) could yield:

N-acylation: RCONH-O-(CH₂)₉-O-NHCOR

O-acylation: H₂N-O-C(=O)R-(CH₂)₉-C(=O)R-O-NH₂

Sulfonylation with a sulfonyl chloride (RSO₂Cl) would produce the corresponding sulfonamides or sulfonic esters. The synthesis of primary sulfonamides from organometallic reagents and a sulfinylamine reagent has been reported. acs.org

Table 4: Acylation and Sulfonylation Products

| Reagent | Potential Product(s) |

| Acetyl chloride | N,N'-(O,O'-(Nonane-1,9-diyl)bis(oxy))diacetamide and/or O,O'-(Nonane-1,9-diyl)bis(acetylhydroxylamine) |

| Benzenesulfonyl chloride | N,N'-(O,O'-(Nonane-1,9-diyl)bis(oxy))bis(benzenesulfonamide) and/or O,O'-(Nonane-1,9-diyl)bis(benzenesulfonylhydroxylamine) |

These acylated and sulfonylated derivatives can exhibit modified solubility, stability, and biological activity compared to the parent compound.

Reactions Involving the Nonane-1,9-diyl Aliphatic Chain

The nonane-1,9-diyl chain is a saturated hydrocarbon and, as such, is generally less reactive than the hydroxylamine moieties. However, under specific conditions, it can undergo functionalization reactions.

Halogenation: The nonane chain can undergo free-radical halogenation in the presence of UV light or heat. chemguide.netallen.inbyjus.comlibretexts.orgvedantu.com This reaction is typically non-selective and can lead to a mixture of mono- and poly-halogenated products at various positions along the chain. The reactivity of the C-H bonds follows the order tertiary > secondary > primary. In the case of the linear nonane chain, all methylene (B1212753) groups are secondary, leading to a complex mixture of isomers.

A representative monochlorination reaction is:

H₂N-O-(CH₂)₉-O-NH₂ + Cl₂ --(UV light)--> H₂N-O-(C₉H₁₈Cl)-O-NH₂ + HCl

Oxidation: The alkane chain can be oxidized under more forcing conditions. nih.govacs.orgrsc.orgnih.govroyalsocietypublishing.org This can involve the introduction of hydroxyl or carbonyl groups at various positions along the chain. Such reactions often require strong oxidizing agents or catalytic systems and may lead to chain cleavage under harsh conditions.

Table 5: Potential Functionalization of the Nonane Chain

| Reaction | Reagents | Potential Product(s) |

| Halogenation | Cl₂, UV light | Monochloro- and polychloro-isomers |

| Halogenation | Br₂, UV light | Monobromo- and polybromo-isomers |

| Oxidation | Strong oxidants (e.g., KMnO₄) | Hydroxylated and carbonylated derivatives, chain cleavage products |

The functionalization of the aliphatic backbone can be used to modulate the physical properties of the molecule, such as its polarity and melting point, and to introduce new reactive sites for further chemical modification.

Stability and Degradation Pathways of the Nonane Linker

The nonane-1,9-diyl linker is a saturated aliphatic chain, which is generally stable and non-reactive under mild conditions. researchgate.net However, under more forcing conditions, it can undergo degradation through several pathways.

Thermal Degradation: At elevated temperatures, the C-C and C-H bonds within the nonane chain can cleave, leading to the formation of smaller alkyl radicals. This process is typical for long-chain alkanes found in polymers, which begin to decompose at high temperatures. mdpi.com For the nonane linker, this would likely result in a complex mixture of shorter-chain hydrocarbon fragments.

Oxidative Degradation: The nonane chain is susceptible to oxidation, particularly in the presence of catalysts or initiators. Autoxidation, a free-radical chain reaction involving molecular oxygen, can lead to the formation of hydroperoxides, which can further decompose to alcohols, ketones, and carboxylic acids. royalsocietypublishing.org

Biodegradation: In the presence of certain microorganisms, long-chain alkanes can be biodegraded. nih.gov The typical pathway involves the terminal oxidation of a methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. researchgate.netethz.ch In the case of the nonane linker in O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), enzymatic attack could potentially occur at various points along the chain, although terminal and sub-terminal oxidation are common. researchgate.net Anaerobic degradation pathways for long-chain alkanes are also known and often involve addition to fumarate (B1241708). nih.govfrontiersin.org

Table 1: Potential Degradation Pathways for the Nonane Linker

| Degradation Pathway | Conditions | Expected Products |

|---|---|---|

| Thermal Degradation | High temperatures | Shorter-chain alkyl fragments |

| Oxidative Degradation | Presence of oxygen, heat, light, or catalysts | Hydroperoxides, alcohols, ketones, carboxylic acids |

| Biodegradation (Aerobic) | Microorganisms, oxygen | Alcohols, aldehydes, carboxylic acids |

| Biodegradation (Anaerobic) | Anaerobic microorganisms | Alkylsuccinates (via fumarate addition) |

Reaction Mechanisms and Kinetic Studies

The reaction mechanisms involving the hydroxylamine functional groups of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) are expected to be analogous to those of simpler O-alkyl hydroxylamines.

The nitrogen atoms in the hydroxylamine moieties are nucleophilic and can participate in various reactions. For example, they can react with electrophiles such as alkyl halides in N-alkylation reactions. wikipedia.org They can also add to polarized double bonds, such as those in α,β-unsaturated carbonyl compounds, via conjugate addition. nih.gov

One notable reaction of hydroxylamines is the Cope-type hydroamination of alkenes and alkynes. acs.org This metal-free reaction proceeds through a concerted mechanism and can lead to the formation of N-alkylated hydroxylamines or oximes. For O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), this could be a pathway to further functionalization or polymerization if reacted with di-alkenes or di-alkynes.

Kinetic studies for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) are not documented in the literature. Such studies would be crucial for understanding the rate of its reactions and the factors that influence them, such as temperature, concentration, and the presence of catalysts. A kinetic study would typically involve monitoring the concentration of the reactants and products over time using techniques like spectroscopy or chromatography to determine the reaction order and rate constant.

Coordination Chemistry of O,o Nonane 1,9 Diyl Bis Hydroxylamine As a Ligand

Ligand Design Principles for Bis-Hydroxylamine Chelators

The spacer connecting the two hydroxylamine (B1172632) functional groups is a critical design element that dictates the thermodynamic stability and kinetic properties of the resulting metal complex. In O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), the flexible nine-carbon alkyl chain plays a crucial role in defining the geometry of chelation.

When this ligand coordinates to a single metal center through both hydroxylamine oxygen atoms, it forms a large 12-membered chelate ring (9 carbon atoms, 2 oxygen atoms, and 1 metal atom). The length and flexibility of the nonane (B91170) spacer impart several key characteristics:

Reduced Ring Strain: Unlike short-chain spacers that lead to strained 5- or 6-membered rings, the nonane-1,9-diyl chain allows the ligand to adopt a low-energy, strain-free conformation upon binding to a metal ion.

Conformational Flexibility: The long alkyl chain can adopt numerous conformations, allowing the ligand to adapt to the preferred coordination geometry of various metal ions without imposing significant steric constraints. This flexibility can, however, sometimes lead to a lower pre-organization of the ligand for metal binding, which can have an entropic cost upon complexation.

Access to Diverse Geometries: The large ring size can accommodate a wide range of O-M-O bite angles, making it suitable for complexing with metals that prefer different coordination geometries, from tetrahedral to octahedral and square planar.

The influence of spacer length on the stability and structure of resulting complexes is a well-established principle in coordination chemistry.

| Spacer Chain | Number of Atoms in Chelate Ring | Relative Flexibility | Potential Ring Strain |

| Ethane-1,2-diyl | 7 | Low | Moderate |

| Propane-1,3-diyl | 8 | Moderate | Low |

| Butane-1,4-diyl | 9 | Moderate-High | Very Low |

| Nonane-1,9-diyl | 12 | Very High | Negligible |

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. numberanalytics.comlibretexts.org O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) has four potential donor atoms: the two oxygen atoms and the two nitrogen atoms of the hydroxylamine groups. This allows for several possible binding modes and denticities.

Bidentate O,O'-Chelation: This is the most common binding mode for bis-hydroxylamine ligands. The two oxygen atoms coordinate to a single metal center, forming the large chelate ring as discussed previously. In this mode, the ligand is bidentate.

Bridging Bidentate: The ligand can act as a bridge between two different metal centers, with each hydroxylamine group coordinating to a separate metal ion. This mode can lead to the formation of polynuclear complexes or coordination polymers.

Tetradentate O,O',N,N'-Chelation: In some cases, particularly with metal ions that can accommodate higher coordination numbers, all four donor atoms (two oxygens and two nitrogens) could potentially coordinate to the same metal center. This would result in the formation of two fused five-membered {M-O-N} chelate rings, with the nonane chain forming a larger loop.

Ambidentate Behavior: The hydroxylamine group itself can be ambidentate, with coordination possible through either the oxygen or the nitrogen atom, although oxygen is the harder and more typical donor. nih.gov

The prevalent binding mode depends on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands.

The interaction between a ligand and a metal ion is governed by a combination of electronic and steric effects. manchester.ac.uknih.gov

Electronic Factors: Based on Hard and Soft Acid and Base (HSAB) theory, the oxygen atoms of the hydroxylamine groups are considered hard donors. This implies that O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) will form preferentially stable complexes with hard metal ions. Examples include:

Alkali and alkaline earth metals (e.g., Li⁺, Mg²⁺)

Early transition metals in high oxidation states (e.g., Ti⁴⁺, Cr³⁺, Fe³⁺) rsc.org

Lanthanides and Actinides (e.g., La³⁺, UO₂²⁺) nih.gov

The interaction is primarily electrostatic in nature. The electron-donating character of the alkyl spacer has a minimal electronic effect on the donor oxygen atoms due to its length.

Steric Factors: The steric profile of the ligand influences which metal ions it can bind and the stability of the resulting complex.

Minimal Steric Hindrance at the Binding Site: The hydroxylamine groups (-ONH₂) are relatively small, imposing little steric hindrance directly at the metal coordination site.

Complexation with Transition Metal Ions

The versatile binding properties of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) allow for the synthesis of a variety of complexes with transition metal ions. These can be broadly classified as homoleptic or heteroleptic.

Homoleptic complexes are those in which all ligands attached to the central metal ion are identical. unacademy.comyoutube.comyoutube.com For this ligand, a homoleptic complex would have a general formula of [M(L)ₓ]ⁿ⁺, where L is O,O'-(Nonane-1,9-diyl)bis(hydroxylamine). The formation of such complexes depends on the stoichiometry of the reaction and the coordination number of the metal. For an octahedral metal center like Co(III), three bidentate ligands would be required to form the complex [Co(L)₃]³⁺.

Heteroleptic complexes contain more than one type of ligand bound to the central metal ion. unacademy.comyoutube.comyoutube.com These are more common and can be synthesized by reacting the metal ion with O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in the presence of other ancillary ligands, such as halides, water, ammonia, or phosphines. An example would be a square planar Pt(II) complex, [Pt(L)Cl₂].

The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the hydroxylamine groups, facilitating coordination.

| Complex Type | Definition | Example Reactants | Hypothetical Product |

| Homoleptic | Metal ion is coordinated to only one type of ligand. unacademy.com | NiCl₂ + 3 equivalents of Ligand (L) + Base | [Ni(L)₃] |

| Heteroleptic | Metal ion is coordinated to more than one type of ligand. unacademy.com | CoCl₂ + 1 equivalent of Ligand (L) + 4 equivalents of NH₃ | [Co(L)(NH₃)₄]Cl₂ |

The definitive characterization of metal complexes relies on a combination of analytical techniques. For complexes of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine), these methods would reveal key structural features.

Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional structure of a complex in the solid state. It provides data on bond lengths, bond angles, coordination geometry, and the conformation of the flexible nonane spacer. scirp.org

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the coordination of the hydroxylamine groups to the metal. A shift in the O-H and N-H stretching frequencies upon complexation provides evidence of binding.

UV-Visible Spectroscopy: This method gives information about the electronic environment of the metal ion. The position and intensity of d-d transitions can indicate the coordination geometry (e.g., octahedral vs. tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in solution, confirming its binding mode and assessing the symmetry of the complex.

Structural analysis of a mononuclear bidentate complex formed with O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) would be expected to show a metal center encapsulated by the flexible ligand, with the 12-membered chelate ring adopting a low-strain conformation. The specific geometry around the metal would be further dictated by the metal's electronic configuration and any co-ligands present. uci.edu

| Analytical Technique | Information Provided | Expected Findings for a [M(L)Xₓ] Complex |

| X-ray Diffraction | Bond lengths, bond angles, coordination geometry, conformation. | M-O bond lengths consistent with literature values; large, flexible 12-membered chelate ring. |

| Infrared Spectroscopy | Functional group vibrations. | Shift in ν(O-H) and ν(N-H) bands upon coordination. |

| UV-Visible Spectroscopy | Electronic transitions (d-d bands). | Absorption bands characteristic of the metal ion's specific coordination geometry. |

| NMR Spectroscopy | Connectivity and chemical environment in solution. | Shifts in proton and carbon signals of the nonane chain upon metal binding. |

Lack of Available Research Data on the Coordination Chemistry of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of available research data specifically concerning the coordination chemistry of the compound O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) . Consequently, it is not possible to provide a detailed and scientifically accurate article on its properties as a ligand, as requested.

The specific areas of inquiry, including the thermodynamic and kinetic stability of its coordination compounds, the redox properties of its metal complexes, its complexation with main group and lanthanide/actinide metal ions, and its role in supramolecular chemistry, appear to be uninvestigated or at least not published in accessible scientific literature.

While general principles of coordination chemistry and studies on other bis(hydroxylamine) ligands exist, any attempt to extrapolate this information to O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the requested outline, which focuses solely on this specific compound, cannot be fulfilled due to the absence of primary research findings.

Therefore, the generation of a thorough and informative article with detailed research findings and data tables on the coordination chemistry of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is not feasible at this time.

Applications of O,o Nonane 1,9 Diyl Bis Hydroxylamine in Advanced Materials and Chemical Synthesis

Utilization in Polymer Chemistry

The dual reactivity of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) makes it a valuable component in the synthesis and modification of polymeric materials. The long, flexible nonane (B91170) spacer can impart unique properties, such as increased flexibility and hydrophobicity, to the resulting polymers.

Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers by forming a three-dimensional network structure. youtube.com Bifunctional molecules like O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) can act as effective cross-linking agents for polymers containing suitable reactive groups, such as aldehydes, ketones, or epoxides. nih.govnih.gov

The hydroxylamine (B1172632) moieties can react with carbonyl groups to form stable oxime linkages. nih.gov This reaction is known for its high efficiency and selectivity, proceeding under mild conditions. For instance, in a polymer matrix containing pendant aldehyde or ketone functionalities, the introduction of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) would lead to the formation of a cross-linked network, as depicted in the following general scheme:

Scheme 1: Cross-linking of a polymer containing ketone groups with O,O'-(Nonane-1,9-diyl)bis(hydroxylamine).

The length of the nonane-1,9-diyl chain plays a crucial role in determining the properties of the cross-linked material. A longer, flexible linker like this can result in a lower cross-linking density compared to shorter-chain analogues, leading to materials with greater elasticity and a lower glass transition temperature.

Table 1: Potential Effects of Cross-linking with O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) on Polymer Properties

| Property | Expected Change | Rationale |

| Mechanical Strength | Increased | Formation of a covalent network restricts polymer chain mobility. |

| Thermal Stability | Increased | The 3D network requires more energy for deformation and degradation. |

| Swelling Ratio | Decreased | The cross-linked structure limits the uptake of solvents. |

| Elasticity | Potentially Increased | The long, flexible nonane chain can allow for greater chain extension between cross-links. |

O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) can serve as a monomer in polycondensation reactions with difunctional carbonyl compounds, such as dialdehydes or diketones, to produce novel polymer architectures. The reaction between a bis(hydroxylamine) and a dialdehyde (B1249045) would result in the formation of a polyoxime, a class of polymers characterized by the repeating oxime (-C=N-O-) linkage in their backbone.

The general reaction for the formation of a polyoxime is as follows:

Scheme 2: Polycondensation of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) with a dialdehyde to form a polyoxime.

The incorporation of the long nonane spacer into the polymer backbone is expected to influence the material's properties significantly. It can lead to polymers with lower melting points and glass transition temperatures, as well as enhanced solubility in organic solvents compared to polymers with shorter, more rigid linkers. These characteristics are desirable for applications requiring processability and flexibility.

The surface properties of a material are critical for its interaction with the environment. Surface modification allows for the tailoring of properties such as wettability, adhesion, and biocompatibility without altering the bulk characteristics of the polymer. O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) can be utilized to introduce reactive hydroxylamine groups onto a polymer surface.

One approach involves a two-step process where one of the hydroxylamine groups of the linker is first protected. The unprotected end can then react with a suitable functional group on the polymer surface (e.g., an isocyanate or an epoxy group). Subsequent deprotection would expose the terminal hydroxylamine moiety, rendering the surface reactive towards aldehydes, ketones, or other compatible functional groups. This allows for the subsequent attachment of biomolecules, nanoparticles, or other polymers.

Bifunctional Linker in Organic Synthesis

The precise spacing of the two reactive hydroxylamine groups makes O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) a valuable bifunctional linker in organic synthesis for the construction of complex molecules.

Macrocycles are of great interest in fields such as supramolecular chemistry and medicinal chemistry. The flexible nine-carbon chain of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is well-suited for the synthesis of medium to large-sized ring systems. mdpi.comresearchgate.net By reacting it with a complementary difunctional molecule, such as a dialdehyde or a diketone, under high-dilution conditions to favor intramolecular cyclization, macrocyclic bis(oxime) ethers can be formed.

Scheme 3: Intramolecular cyclization of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) with a dialdehyde to form a macrocycle.

The choice of the dialdehyde or diketone can be used to tune the size and properties of the resulting macrocycle. The flexible nature of the nonane linker can allow the macrocycle to adopt various conformations.

The reaction of hydroxylamines with carbonyl compounds is a cornerstone in the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. mdpi.com The bifunctional nature of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) allows for the construction of more complex, bridged, or fused heterocyclic structures.

For example, condensation with a molecule containing two appropriately spaced dicarbonyl units could lead to the formation of complex polycyclic systems. researchgate.net The specific outcome of such reactions would be highly dependent on the structure of the dicarbonyl compound and the reaction conditions employed. The nonane chain would act as a flexible tether, influencing the stereochemical and regiochemical outcome of the cyclization reactions.

Lack of Publicly Available Research on O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) Limits Detailed Application Analysis

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the chemical compound O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) and its specific applications in advanced materials and chemical synthesis. Consequently, a detailed, evidence-based article on its use in the preparation of functionalized surfaces, scaffolds, novel chemical reagents, and catalysts, as requested, cannot be generated at this time.

The provided outline requires in-depth research findings and data tables for the following areas:

Computational and Theoretical Studies on O,o Nonane 1,9 Diyl Bis Hydroxylamine

Quantum Chemical Calculations of Electronic Structure and Bonding

There is no specific published research on the electronic structure and bonding of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) using quantum chemical calculations.

Conformational Analysis and Energy Landscapes of the Nonane-1,9-diyl Linker

No studies detailing the conformational analysis or energy landscapes specific to the nonane-1,9-diyl linker within the O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) molecule are available in the scientific literature.

Molecular Dynamics Simulations of Solution-Phase Behavior and Interactions

Information regarding the solution-phase behavior and intermolecular interactions of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) from molecular dynamics simulations could not be found in published research.

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

There are no available predictive models or computational studies on the reactivity and selectivity of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in organic transformations.

Computational Design of Metal-Ligand Interactions and Complex Properties

Future Research Directions and Emerging Trends in O,o Nonane 1,9 Diyl Bis Hydroxylamine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The advancement of applications for O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) is intrinsically linked to the development of efficient and sustainable synthetic methodologies. Current research is focused on moving beyond traditional multi-step procedures to more streamlined and environmentally benign processes.

One promising area of investigation is the direct dialkylation of hydroxylamine (B1172632) or its protected derivatives with 1,9-dihalononane. While conceptually straightforward, this approach often faces challenges with selectivity and the formation of polymeric byproducts. Future research will likely focus on optimizing reaction conditions, including the use of phase-transfer catalysts and advanced solvent systems, to improve yields and simplify purification.

Another avenue of exploration is the reduction of the corresponding dioxime, nonane-1,9-dione dioxime. Catalytic hydrogenation is a potential route, with research focusing on the development of selective catalysts that can reduce the oxime groups without cleaving the N-O bond. This would offer a high-atom-economy pathway to the desired bis(hydroxylamine).

From a sustainability perspective, the use of bio-based precursors for the nonane (B91170) backbone is a key future trend. The conversion of renewable resources into 1,9-nonanediol (B147092) or other suitable C9 precursors, followed by conversion to the bis(hydroxylamine), would significantly improve the green credentials of its production.

| Synthetic Approach | Potential Advantages | Research Focus |

| Direct Dialkylation | Fewer steps | Catalyst and solvent optimization, byproduct minimization |

| Dioxime Reduction | High atom economy | Selective catalyst development (e.g., supported noble metals) |

| Bio-based Routes | Sustainability | Conversion of renewable feedstocks to C9 precursors |

Advanced Material Applications beyond Traditional Polymers

The bifunctional nature of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) makes it an excellent candidate for creating novel polymeric materials. The hydroxylamine groups can participate in various polymerization and cross-linking reactions, while the long, flexible nonane spacer can impart specific physical properties to the resulting materials.

One of the most promising applications is in the development of advanced polyamides and polyurethanes. The incorporation of the N-O linkage from the bis(hydroxylamine) into the polymer backbone can introduce unique characteristics, such as altered thermal stability, enhanced flexibility, and potentially, redox activity. The long alkyl chain is expected to lower the glass transition temperature and increase the hydrophobicity of the resulting polymers.

Furthermore, O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) can act as a long-chain cross-linker for various polymer systems. In elastomers, for instance, its incorporation could lead to materials with improved tear strength and fatigue resistance due to the flexibility of the nonane chain. In thermosets, it could be used to tune the cross-link density and thereby control the mechanical properties of the final product.

| Material Class | Potential Properties | Future Research Direction |

| Novel Polyamides | Enhanced flexibility, lower melting point | Structure-property relationship studies |

| Modified Polyurethanes | Tunable hydrophobicity, potential redox activity | Investigation of thermal and mechanical properties |

| Cross-linked Elastomers | Improved tear strength and fatigue resistance | Optimization of cross-linking density and conditions |

| Functional Thermosets | Controlled mechanical properties | Application in coatings and adhesives |

Development of Highly Selective Catalytic Systems

The hydroxylamine functionalities in O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) can also be leveraged in the design of novel catalytic systems. The two nitrogen and two oxygen atoms can act as coordination sites for metal ions, potentially forming bidentate or bridging ligands.

Future research in this area will likely focus on the synthesis and characterization of metal complexes of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine). The long, flexible spacer could allow for the formation of unique dinuclear metal complexes where the two metal centers can act cooperatively in catalytic transformations. This could lead to catalysts with enhanced activity and selectivity for a variety of organic reactions, such as oxidations, reductions, and C-C bond-forming reactions.

Moreover, the hydroxylamine moieties themselves can participate directly in catalysis. For example, they can act as nucleophilic catalysts in acyl transfer reactions. The bifunctional nature of the molecule could lead to cooperative catalysis, where one hydroxylamine group activates the substrate while the other facilitates the reaction.

Integration into Responsive and Adaptive Materials

A particularly exciting future direction is the incorporation of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) into stimuli-responsive or "smart" materials. The N-O bond in hydroxylamines is known to be susceptible to cleavage under certain conditions, such as redox or pH changes. This property could be harnessed to create materials that degrade or change their properties in response to specific environmental triggers.

For instance, polymers cross-linked with O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) could be designed to be stable under normal conditions but to degrade upon exposure to a specific chemical stimulus. This could have applications in areas such as controlled drug delivery, where the polymer matrix would release its payload in a targeted environment.

The long nonane chain can also contribute to the responsive behavior of materials. For example, in hydrogels, the hydrophobic nature of the chain could lead to temperature-responsive swelling and deswelling behavior. This could be exploited in the development of soft actuators and sensors.

| Type of Responsive Material | Stimulus | Potential Application |

| Degradable Polymers | Redox, pH | Controlled drug release, temporary implants |

| Thermo-responsive Hydrogels | Temperature | Soft actuators, sensors |

| Shape-Memory Polymers | Temperature, Light | Smart textiles, deployable structures |

Interdisciplinary Research with Allied Chemical Sciences

The unique properties of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) open up opportunities for collaboration with various allied chemical sciences. In medicinal chemistry, for example, the hydroxylamine moiety is a known pharmacophore. The bifunctional nature of this compound could be explored for the development of novel bivalent drugs or prodrugs.

In the field of analytical chemistry, O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) could be used as a derivatizing agent for the analysis of carbonyl compounds by techniques such as mass spectrometry and high-performance liquid chromatography. The long alkyl chain could enhance the chromatographic retention and ionization efficiency of the derivatives.

Furthermore, in surface chemistry, this compound could be used to modify the surface of materials. The two hydroxylamine groups could anchor the molecule to a surface, while the long nonane chain could be used to create a hydrophobic or functionalized coating.

常见问题

Basic: What synthetic methodologies are effective for preparing O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)?

Answer: The compound can be synthesized via coupling reactions using diamine linkers and hydroxylamine derivatives. For example, analogous bis-carboxamide compounds (e.g., N,N'-(nonane-1,9-diyl)bis(7-fluoro-acridine-9-carboxamide)) are synthesized by reacting carboxylic acid derivatives with diamines under coupling agents like DIC/HOBt in dichloromethane, followed by purification via flash column chromatography (ethyl acetate/methanol gradients) . Key steps include stoichiometric control of reactants, inert atmosphere for moisture-sensitive intermediates, and validation of purity via HPLC (>99%) .

Basic: How can researchers characterize the purity and structural integrity of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)?

Answer: Multimodal characterization is critical:

- NMR spectroscopy (¹H/¹³C) identifies proton environments and confirms the nonane-1,9-diyl spacer symmetry.

- Mass spectrometry (ESI+/APCI) verifies molecular weight, with fragmentation patterns distinguishing hydroxylamine groups from analogs like bis-carboxylates .

- HPLC (reverse-phase C18 columns) assesses purity (>99% ideal for biological studies) .

- Elemental analysis ensures stoichiometric ratios of C, H, N, and O.

Advanced: What experimental strategies resolve contradictions in spectroscopic data for hydroxylamine-containing compounds?

Answer: Contradictions (e.g., unexpected NMR splitting or MS adducts) often arise from:

- Hydrogen bonding or tautomerism : Variable-temperature NMR or DMSO-d6 solvent studies can stabilize conformers .

- Redox sensitivity : Use degassed solvents and argon atmospheres to prevent hydroxylamine oxidation during analysis .

- Cross-validation : Compare IR (N-O stretch ~950 cm⁻¹) and X-ray crystallography (if crystallizable) with computational models (DFT-optimized geometries) .

Advanced: How can computational modeling predict the reactivity of O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) in coordination chemistry?

Answer: Density Functional Theory (DFT) simulations can:

- Map electron density on hydroxylamine groups to predict ligand-metal binding preferences (e.g., Ti⁴+ or Cu²+ coordination) .

- Simulate reaction pathways for oxidation or nucleophilic attacks, guided by frontier molecular orbitals (HOMO-LUMO gaps).

- Validate with experimental data (e.g., UV-Vis for charge-transfer complexes or cyclic voltammetry for redox potentials).

Advanced: What role does the nonane-1,9-diyl spacer play in material science applications?

Answer: The hydrophobic C9 spacer:

- Enhances self-assembly in supramolecular systems (e.g., micelles or polymer matrices) by balancing flexibility and rigidity .

- Modulates solubility in nonpolar solvents for thin-film deposition or mechanophore integration (e.g., stress-responsive materials) .

- Thermal stability : TGA/DSC studies show decomposition thresholds >200°C, suitable for high-temperature composites .

Basic: What are the stability considerations for storing O,O'-(Nonane-1,9-diyl)bis(hydroxylamine)?

Answer:

- Moisture sensitivity : Store under argon at –20°C in amber vials to prevent hydrolysis .

- Oxidation prevention : Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .

- Purity monitoring : Regular HPLC checks every 3–6 months to detect degradation products .

Advanced: How can O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) be functionalized for targeted drug delivery systems?

Answer:

- Conjugation strategies : React hydroxylamine groups with aldehydes (pH 5–6) to form oxime bonds, enabling covalent attachment to antibodies or peptides .

- Controlled release : pH-sensitive linkers (e.g., hydrazones) can trigger drug release in acidic tumor microenvironments .

- In vitro validation : Use fluorescence quenching assays or LC-MS to track conjugate stability in serum .

Basic: What safety protocols are critical when handling hydroxylamine derivatives?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and face shields to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Waste disposal : Neutralize with dilute HCl before discarding to prevent explosive byproducts .

Advanced: Can O,O'-(Nonane-1,9-diyl)bis(hydroxylamine) act as a radical scavenger in polymer stabilization?

Answer: Yes, its hydroxylamine groups:

- Inhibit oxidation : Scavenge peroxyl radicals (ROO•) via H-atom transfer, extending polymer lifespan (tested via chemiluminescence assays) .

- Synergistic effects : Combine with UV absorbers (e.g., benzotriazoles) for enhanced light stabilization in polyethylene films .

Advanced: What mechanistic insights guide the optimization of catalytic reactions using this compound?

Answer:

- Ligand design : The C9 spacer reduces steric hindrance in metal-catalyzed reactions (e.g., C–H activation) while maintaining electron-donating capacity .

- Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation rates in oxidation reactions .

- Substrate scope : Screen derivatives with varied spacer lengths (C7–C12) to correlate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。